Ruzasvir

Description

Properties

IUPAC Name |

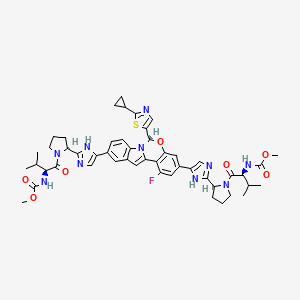

methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H55FN10O7S/c1-24(2)40(56-48(63)65-5)45(61)58-15-7-9-34(58)42-51-21-31(54-42)27-13-14-33-29(17-27)19-36-39-30(50)18-28(20-37(39)67-47(60(33)36)38-23-53-44(68-38)26-11-12-26)32-22-52-43(55-32)35-10-8-16-59(35)46(62)41(25(3)4)57-49(64)66-6/h13-14,17-26,34-35,40-41,47H,7-12,15-16H2,1-6H3,(H,51,54)(H,52,55)(H,56,63)(H,57,64)/t34-,35-,40-,41-,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWDHVUJXNOWCC-RAEGKSCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H55FN10O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613081-64-3 |

Source

|

| Record name | Ruzasvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613081643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruzasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl N,Nâ?²-([(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoroindolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis{1H-imidazole-5,2-diyl-(2S)-pyrrolidine-2,1-diyl[(2S)-3-methyl-1-oxobutane-1,2-diyl]})dicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUZASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX752BD95Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Potent Action of Ruzasvir: A Technical Deep Dive into its Mechanism Against HCV NS5A

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the mechanism of action of Ruzasvir (formerly MK-8408), a next-generation, pangenotype inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). Ruzasvir has demonstrated potent antiviral activity across all major HCV genotypes and against common resistance-associated substitutions (RASs), making it a cornerstone of modern HCV treatment regimens.[1][2][3][4][5][6][7][8] This document synthesizes key preclinical data, outlines detailed experimental methodologies, and presents complex biological interactions through structured data and visualizations to facilitate a deeper understanding for the scientific community.

Core Mechanism of Action: Disrupting Viral Replication and Assembly

Ruzasvir exerts its potent anti-HCV effect by targeting NS5A, a multifunctional phosphoprotein essential for the viral life cycle.[9][10][11] While NS5A has no known enzymatic function, it plays a critical regulatory role in both viral RNA replication and virion assembly.[1][3][12] Ruzasvir's binding to NS5A disrupts these functions, leading to a rapid and profound decline in viral load.[3][7]

The precise molecular interactions underpinning Ruzasvir's mechanism are complex. NS5A exists in two phosphorylated forms, a basal state (p56) and a hyperphosphorylated state (p58), and the equilibrium between these is crucial for its function.[9] It is understood that NS5A inhibitors, including Ruzasvir, interfere with this phosphorylation cycle and disrupt the formation of the membranous web, the site of HCV RNA replication. Furthermore, by binding to NS5A, Ruzasvir is thought to induce a conformational change that prevents the protein from interacting with other viral and host factors necessary for the assembly of new virus particles.[1]

The following diagram illustrates the central role of NS5A in the HCV life cycle and the inhibitory action of Ruzasvir.

Quantitative Antiviral Profile of Ruzasvir

Ruzasvir exhibits exceptional potency across a wide range of HCV genotypes and subtypes. The following tables summarize its in vitro activity, presented as 50% effective concentrations (EC50), against wild-type HCV replicons and those carrying common resistance-associated substitutions.

| HCV Genotype | Subtype | EC50 (pM) |

| 1 | a | 4 |

| 1 | b | 2 |

| 2 | a | 2 |

| 2 | b | 2 |

| 3 | a | 2 |

| 4 | a | 2 |

| 5 | a | 1 |

| 6 | a | 3 |

| Table 1: Pangenotypic Antiviral Activity of Ruzasvir in HCV Replicon Assays.[1][2] |

| Genotype | NS5A Substitution | Ruzasvir EC50 Fold Change vs. Wild-Type |

| 1a | M28A | 2 |

| 1a | M28G | >100 |

| 1a | M28T | 1 |

| 1a | Q30E | 1 |

| 1a | Q30H | 1 |

| 1a | Q30R | 1 |

| 1a | L31M | 1 |

| 1a | L31V | 1 |

| 1a | H58D | 1 |

| 1a | Y93C | 2 |

| 1a | Y93H | 3 |

| 1a | Y93N | 1 |

| 1b | L31V | 1 |

| 1b | Y93H | 1 |

| Table 2: Activity of Ruzasvir Against Common NS5A Resistance-Associated Substitutions in Genotype 1.[1] |

Experimental Protocols

The characterization of Ruzasvir's antiviral activity relies on robust in vitro assays. The following sections detail the methodologies for key experiments.

HCV Replicon Assay

This cell-based assay is fundamental for determining the potency of antiviral compounds against HCV replication.

Objective: To measure the concentration of Ruzasvir required to inhibit 50% of HCV replicon replication (EC50).

Materials:

-

Huh-7 human hepatoma cells or their derivatives (e.g., Huh7.5)

-

HCV subgenomic replicon constructs (containing a reporter gene like luciferase) for various genotypes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (for stable replicon cell line selection)

-

Ruzasvir (or other test compounds)

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

96-well or 384-well cell culture plates

-

Luminometer

Methodology:

-

Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.

-

Compound Preparation: Prepare serial dilutions of Ruzasvir in DMSO. Further dilute these in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.5%).

-

Treatment: Add the diluted Ruzasvir to the plated cells. Include vehicle-only (DMSO) controls and positive controls (a known potent HCV inhibitor).

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is proportional to the level of HCV RNA replication.

-

Data Analysis: Calculate the percentage of inhibition for each Ruzasvir concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the Ruzasvir concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

References

- 1. In Vitro Antiviral Profile of Ruzasvir, a Potent and Pangenotype Inhibitor of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Profile of Ruzasvir, a Potent and Pangenotype Inhibitor of Hepatitis C Virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 10. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 11. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

The Genesis of a Pan-Genotypic Hepatitis C Inhibitor: A Technical Guide to the Discovery and Chemical Synthesis of Ruzasvir

For Immediate Release

Kenilworth, NJ – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and chemical synthesis of Ruzasvir (formerly MK-8408). Ruzasvir is a potent, pan-genotype inhibitor of the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A), designed to combat a wide range of viral genotypes and resistance-associated substitutions.

Executive Summary

The emergence of direct-acting antiviral agents (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection. Among these, inhibitors of the nonstructural protein 5A (NS5A) have proven to be highly effective. Ruzasvir (MK-8408) was developed by Merck & Co., Inc. as a second-generation NS5A inhibitor with a goal of achieving a "flat" pan-genotypic profile, meaning it would be effective against all HCV genotypes and common resistance-associated variants.[1][2] This document details the discovery process, from initial screening to lead optimization, and provides a comprehensive overview of the innovative chemical synthesis that enabled its production.

Discovery of Ruzasvir: A Quest for a Pan-Genotype Solution

The discovery of Ruzasvir was driven by the need to overcome the limitations of first-generation NS5A inhibitors, which often exhibited reduced efficacy against certain HCV genotypes and were susceptible to the development of resistance.[3][4] The research team at Merck embarked on a mission to identify a compound with a "flat" profile, demonstrating potent activity across all genotypes and against clinically relevant resistance-associated substitutions (RASs).[1][5]

Lead Optimization and Screening Cascade

The starting point for the Ruzasvir discovery program was the tetracyclic indole core of a precursor compound, elbasvir (MK-8742).[6][7] The strategy focused on structural modifications to this core to enhance its activity against a broader range of HCV variants. A key challenge was to improve potency against the highly resistant GT1a_Y93H variant.[1][7]

The screening process involved a panel of HCV replicon assays for various genotypes and known resistance-associated variants. The primary screening set included GT1a_Y93H, GT1a_L31V, and GT2b(31M) to guide the structure-activity relationship (SAR) optimization towards a pan-genotypic inhibitor.[1]

Key Structural Modifications

Through extensive medicinal chemistry efforts, several key structural modifications to the elbasvir scaffold were identified that led to the discovery of Ruzasvir. These included:

-

Introduction of a substituted thiophene group: Replacing the phenyl group at the aminal position with a substituted thiophene moiety surprisingly flattened the variant profiles.[1]

-

Unique tetracyclic indole core: Ruzasvir maintains the imidazole-proline-valine motifs of earlier inhibitors but incorporates a unique tetracyclic indole core that contributes to its broad activity.[1][6]

These modifications resulted in a compound with picomolar potency against a wide range of HCV genotypes and common RASs.[3]

Chemical Synthesis of Ruzasvir

The chemical synthesis of Ruzasvir is a complex, multi-step process that features a novel and highly efficient palladium-catalyzed asymmetric C-N coupling reaction to construct the chiral indole-hemiaminal core.[7][8]

Synthesis of the Tetracyclic Indole Core

The synthesis of the core structure involves the construction of a tetracyclic indole intermediate. This is achieved through a sequence of reactions that may include a Fischer indole synthesis to form the indole ring, followed by cyclization to create the full tetracyclic system.

Asymmetric C-N Coupling

A pivotal step in the synthesis is the palladium-catalyzed asymmetric intramolecular C-N coupling. This reaction establishes the crucial stereochemistry at the aminal position, which is essential for the drug's potent antiviral activity.[1] The development of this methodology was critical for the efficient and scalable manufacturing of Ruzasvir.[8]

Final Assembly

The final steps of the synthesis involve the coupling of the tetracyclic indole core with the imidazole-proline-valine side chains. This is typically achieved through standard peptide coupling and Suzuki coupling reactions to yield the final Ruzasvir molecule.

Quantitative Data

Table 1: In Vitro Antiviral Activity of Ruzasvir against HCV Genotypes

| HCV Genotype | Replicon Cell Line | EC50 (pM) |

| 1a | Huh7 | 1-4 |

| 1b | Huh7 | 1-4 |

| 2a | Huh7.5 | 1-4 |

| 2b | Huh7.5 | 1-4 |

| 3a | Huh7.5 | 1-4 |

| 4a | Huh7.5 | 1-4 |

| 5a | Huh7.5 | 1-4 |

| 6a | Huh7.5 | 1-4 |

| 7a | Huh7.5 | 1-4 |

Data sourced from in vitro studies in the presence of 40% normal human serum showed a modest (~10-fold) reduction in activity.[3]

Table 2: In Vitro Activity of Ruzasvir against Common NS5A Resistance-Associated Substitutions in Genotype 1a

| NS5A RAS | EC50 (nM) | Fold Change vs. Wild-Type |

| M28A | 0.003 | 1.5 |

| M28T | 0.003 | 1.5 |

| Q30H | 0.004 | 2 |

| Q30R | 0.004 | 2 |

| L31V | 0.006 | 3 |

| Y93H | 0.008 | 4 |

| Y93N | 0.006 | 3 |

Note: The M28G substitution was an exception, showing higher resistance.[3]

Experimental Protocols

HCV Replicon Assay

Objective: To determine the in vitro antiviral potency of Ruzasvir against various HCV genotypes and resistance-associated variants.

Methodology:

-

Cell Culture: Huh7 or Huh7.5 cells harboring stable sub-genomic HCV replicons are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of Ruzasvir.

-

Incubation: The plates are incubated for a period of 3 days to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV RNA: HCV RNA replication is quantified using a luciferase reporter gene integrated into the replicon or by quantitative reverse transcription PCR (qRT-PCR) of HCV RNA.

-

Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of Ruzasvir that inhibits 50% of HCV replicon replication.

Chemical Synthesis of Ruzasvir (Simplified Overview)

Objective: To synthesize Ruzasvir via a convergent route.

Key Steps:

-

Synthesis of the Tetracyclic Indole Core:

-

A substituted indoline is reacted with a thiophene aldehyde in the presence of an acid catalyst to form the tetracyclic indoline intermediate.

-

The indoline is then oxidized to the corresponding indole using an oxidizing agent such as DDQ.

-

-

Palladium-Catalyzed Asymmetric C-N Coupling:

-

The tetracyclic indole intermediate undergoes an intramolecular C-N coupling reaction catalyzed by a palladium complex with a chiral ligand to establish the (S)-stereochemistry at the aminal carbon.

-

-

Suzuki Coupling Reactions:

-

The resulting chiral intermediate is then subjected to two sequential Suzuki coupling reactions to attach the two imidazole-proline-valine side chains to the core, yielding Ruzasvir.

-

Visualizations

Caption: HCV NS5A Signaling Pathway and Ruzasvir's Mechanism of Action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. msd-life-science-foundation.or.jp [msd-life-science-foundation.or.jp]

- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Profile of Ruzasvir, a Potent and Pangenotype Inhibitor of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms. | Semantic Scholar [semanticscholar.org]

Preclinical Pharmacokinetic Profile of Ruzasvir: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruzasvir (formerly MK-8408) is a potent, second-generation, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a critical component of the HCV replication complex, and its inhibition disrupts the viral life cycle.[4][5][6][7][8] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of Ruzasvir, summarizing key data from in vivo and in vitro studies. The information presented is intended to support further research and development efforts involving this compound.

In Vivo Pharmacokinetic Properties

Pharmacokinetic studies of Ruzasvir have been conducted in multiple preclinical species, including rats and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The following table summarizes the key in vivo pharmacokinetic parameters of Ruzasvir in rats and dogs.

| Parameter | Rat | Dog |

| Intravenous (IV) Administration | ||

| Dose | 2 mg/kg | 1 mg/kg |

| Oral (PO) Administration | ||

| Dose | 10 mg/kg | 5 mg/kg |

| AUC (µM·h) | Moderate Exposure | Higher Exposure than Rat |

| Bioavailability (%) | Moderate | Better than Rat |

Further quantitative data from the primary literature was not available for inclusion in this table.

Experimental Protocols

Rat and Dog Pharmacokinetic Studies [3]

-

Animals: Overnight fasted rats and dogs were used. Two animals were included in each dosing group.

-

Intravenous (IV) Administration:

-

Dose: 2 mg/kg in rats and 1 mg/kg in dogs.

-

Vehicle: 60% Polyethylene glycol 200 (PEG200).

-

-

Oral (PO) Administration:

-

Dose: 10 mg/kg in rats and 5 mg/kg in dogs.

-

Vehicle: 10% Tween 80.

-

-

Sample Collection: Blood samples were collected at various time points up to 24 hours post-dose. Plasma was separated by centrifugation.

-

Analysis: Ruzasvir concentrations in plasma were determined using Liquid Chromatography-Mass Spectrometry (LC/MS).

In Vitro Properties

In vitro studies have been conducted to assess the metabolic stability, potential for drug-drug interactions (DDIs), and protein binding of Ruzasvir.

Metabolism and Drug-Drug Interactions

-

Metabolism: While specific metabolites have not been detailed in the provided preclinical data, Ruzasvir is identified as a substrate of Cytochrome P450 3A (CYP3A).[8]

-

CYP Inhibition and Induction: Based on in vitro data and static DDI risk assessment models, Ruzasvir has a low potential to be a perpetrator of DDIs through the inhibition or induction of CYP450 enzymes.[9]

-

Transporter Interactions: Ruzasvir has a low potential to inhibit the organic anion transporting polypeptides OATP1B1 and OATP1B3.[9] The relevance of its interaction with the bile salt export pump (BSEP) to clinical DDIs is considered limited.[9]

Experimental Protocols

Detailed experimental protocols for the in vitro metabolism and transporter interaction studies for Ruzasvir are not extensively available in the public domain. However, a general methodology for such assays is described below.

CYP Inhibition Assay (General Protocol)

-

System: Human liver microsomes.

-

Procedure:

-

Incubate human liver microsomes with a specific CYP probe substrate and varying concentrations of the test compound (Ruzasvir).

-

Initiate the reaction by adding an NADPH-regenerating system.

-

After a defined incubation period, terminate the reaction.

-

Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

-

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

Transporter Inhibition Assay (e.g., OATP1B1)

-

System: HEK293 cells stably expressing the OATP1B1 transporter.

-

Procedure:

-

Incubate the OATP1B1-expressing cells with a known OATP1B1 substrate and varying concentrations of the test compound (Ruzasvir).

-

After a defined incubation period, lyse the cells.

-

Quantify the intracellular concentration of the substrate using an appropriate analytical method (e.g., LC-MS/MS).

-

-

Data Analysis: Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of substrate uptake by the transporter.

Plasma Protein Binding

The extent of plasma protein binding is a critical parameter that influences the distribution and clearance of a drug. While the specific percentage of Ruzasvir bound to plasma proteins is not publicly available in the preclinical data, a general experimental protocol for its determination is outlined below.

Plasma Protein Binding Assay (Equilibrium Dialysis - General Protocol)

-

Method: Equilibrium dialysis is a common method to determine the unbound fraction of a drug in plasma.

-

Procedure:

-

A semi-permeable membrane separates a chamber containing plasma spiked with the test compound (Ruzasvir) from a chamber containing a protein-free buffer.

-

The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

Samples are taken from both chambers and the concentration of the drug is measured using LC-MS/MS.

-

-

Data Analysis: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Mechanism of Action: Targeting the HCV Replication Complex

Ruzasvir exerts its antiviral activity by targeting the HCV NS5A protein. NS5A is a multi-functional phosphoprotein that is essential for viral RNA replication and virion assembly. It is a central component of the HCV replication complex, which is formed on intracellular membranes.

The HCV polyprotein is processed by viral and host proteases to yield individual nonstructural proteins, including NS3, NS4A, NS4B, NS5A, and NS5B. These proteins, along with viral RNA and host factors, assemble to form the replication complex. NS5A plays a crucial role in this process by interacting with other viral proteins, such as NS5B (the RNA-dependent RNA polymerase), and host cell components. By binding to NS5A, Ruzasvir is thought to induce a conformational change that disrupts these critical interactions, thereby inhibiting viral RNA synthesis and the formation of new viral particles.

Conclusion

The preclinical pharmacokinetic profile of Ruzasvir demonstrates properties that support its development as an antiviral agent. It exhibits moderate to good oral bioavailability in preclinical species and has a low potential for clinically significant drug-drug interactions based on in vitro assessments. Its potent inhibition of the HCV NS5A protein provides a clear mechanism for its antiviral activity. This compilation of preclinical data serves as a valuable resource for researchers and drug development professionals working on novel therapies for hepatitis C.

References

- 1. In Vitro Antiviral Profile of Ruzasvir, a Potent and Pangenotype Inhibitor of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Profile of Ruzasvir, a Potent and Pangenotype Inhibitor of Hepatitis C Virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 8. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ruzasvir's Interaction with the Hepatitis C Virus NS5A Protein: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruzasvir (formerly MK-8408) is a potent, second-generation, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, although it possesses no known enzymatic activity.[4][5][6] Ruzasvir exhibits a high barrier to resistance and maintains activity against common resistance-associated substitutions (RASs) that confer resistance to earlier NS5A inhibitors.[2][3][7] This technical guide provides an in-depth analysis of the binding site of ruzasvir on the NS5A protein, presenting available quantitative data, detailed experimental methodologies, and visual representations of key processes.

While a definitive high-resolution crystal structure of ruzasvir complexed with NS5A is not publicly available, a wealth of data from antiviral assays and resistance studies has allowed for the precise localization of its binding site and a comprehensive understanding of its mechanism of action.[8]

The Ruzasvir Binding Site on NS5A

The binding site of ruzasvir is located within Domain I of the NS5A protein.[1][9][10] This domain is critical for the protein's dimerization and RNA-binding functions.[4][11] The interaction of ruzasvir with this site is thought to induce a conformational change in the NS5A dimer that prevents it from binding to viral RNA, thereby inhibiting the formation of the viral replication complex.[11]

Evidence for the location of the binding site is primarily derived from resistance selection studies. These studies consistently identify mutations at specific amino acid residues within Domain I that confer reduced susceptibility to ruzasvir. The key residues implicated in ruzasvir binding and resistance are located at positions 28, 30, 31, and 93 of the NS5A protein.[2][3]

Quantitative Data

The interaction of ruzasvir with NS5A has been quantified primarily through cell-based replicon assays, which measure the concentration of the drug required to inhibit viral RNA replication by 50% (EC50) or 90% (EC90). Direct binding affinities, such as dissociation constants (Kd) or inhibition constants (Ki), for ruzasvir with purified NS5A protein are not extensively reported in the public domain. The available data consistently demonstrates ruzasvir's picomolar potency against a wide range of HCV genotypes and common resistance-associated substitutions.

Table 1: In Vitro Antiviral Activity of Ruzasvir Against Wild-Type HCV Genotypes

| HCV Genotype | Replicon System | EC50 (pM) | Reference |

| Genotype 1a | Stable | 2 | [12] |

| Genotype 1b | Stable | 4 | [12] |

| Genotype 2a | Stable | 1 | [12] |

| Genotype 2b | Stable | 1 | [12] |

| Genotype 3a | Stable | 2 | [12] |

| Genotype 4a | Stable | 1 | [12] |

| Genotype 5a | Chimeric | 2 | [12] |

| Genotype 6a | Chimeric | 1 | [12] |

Table 2: Activity of Ruzasvir Against NS5A Resistance-Associated Substitutions (RASs) in Genotype 1a

| NS5A Substitution | Fold change in EC50 vs. Wild-Type | Reference |

| M28G | >100 | [2][12] |

| M28T | 2 | [2] |

| Q30H | 2 | [2] |

| Q30R | 4 | [2] |

| L31V | 2 | [2] |

| Y93H | 3 | [2] |

| Y93N | 3 | [2] |

Experimental Protocols

HCV Replicon Assay for Antiviral Activity and Resistance Phenotyping

This cell-based assay is the primary method for determining the efficacy of NS5A inhibitors like ruzasvir. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (a replicon) capable of autonomous replication.[13]

Methodology:

-

Cell Culture: Stably transfected Huh-7 cells containing an HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. For stable replicon lines, a selection agent like G418 is included to maintain the replicon.[13]

-

Compound Preparation: Ruzasvir is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

-

Assay Procedure:

-

Replicon-containing cells are seeded into 96- or 384-well plates.[14]

-

After cell attachment, the culture medium is replaced with medium containing the serially diluted ruzasvir. A DMSO-only control (no inhibition) and a control with a known potent inhibitor (100% inhibition) are included.[14]

-

The plates are incubated for a period of 48 to 72 hours to allow for HCV replication.[14]

-

-

Quantification of HCV Replication:

-

For replicons containing a reporter gene (e.g., luciferase), the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.[14]

-

Alternatively, HCV RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).[15]

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the logarithm of the ruzasvir concentration and fitting the data to a sigmoidal dose-response curve.[14]

For Resistance Phenotyping: The same protocol is followed, but with replicon cell lines engineered to contain specific NS5A mutations. The fold change in EC50 is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.[2]

Resistance Selection Studies

These studies are designed to identify the genetic mutations that confer resistance to an antiviral compound.

Methodology:

-

Long-Term Culture: HCV replicon cells are cultured in the presence of a fixed concentration of ruzasvir, typically at a concentration that inhibits replication by 90% (EC90).

-

Dose Escalation: The concentration of ruzasvir is gradually increased over several passages as resistant cell populations emerge.

-

Colony Isolation: After several weeks, individual colonies of cells that can replicate in the presence of high concentrations of ruzasvir are isolated.

-

Genotypic Analysis: RNA is extracted from the resistant colonies, and the NS5A coding region is amplified by RT-PCR and sequenced to identify mutations that are not present in the original replicon.[2]

Visualizations

Caption: Workflow for determining ruzasvir's antiviral activity and resistance profile.

Caption: Overview of the HCV replication cycle and the inhibitory action of ruzasvir.

Conclusion

Ruzasvir is a highly effective inhibitor of the HCV NS5A protein, acting with picomolar potency across all major HCV genotypes. While a direct structural visualization of the ruzasvir-NS5A complex remains elusive, a substantial body of evidence from resistance studies has pinpointed its binding site to Domain I of NS5A. The mechanism of action involves the disruption of NS5A's function in the viral replication complex, a critical step in the HCV life cycle. The experimental protocols detailed herein, particularly the HCV replicon assay, are fundamental tools for the continued evaluation of ruzasvir and the development of next-generation NS5A inhibitors. Further research, ideally culminating in the crystallographic elucidation of the drug-target interaction, will provide even greater insight into the precise molecular determinants of ruzasvir's potent antiviral activity.

References

- 1. Hepatitis C Virus Nonstructural Protein 5A: Biochemical Characterization of a Novel Structural Class of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro Antiviral Profile of Ruzasvir, a Potent and Pangenotype Inhibitor of Hepatitis C Virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of ruzasvir (MK-8408), a 2<sup>nd</sup> generation HCV NS5A inhibitor [morressier.com]

- 9. All Three Domains of the Hepatitis C Virus Nonstructural NS5A Protein Contribute to RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Profile of Ruzasvir, a Potent and Pangenotype Inhibitor of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Ruzasvir Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Ruzasvir (MK-8408) and its analogs. Ruzasvir is a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), a critical component of the viral replication complex.[1][2] This document details the key structural modifications that led to the discovery of Ruzasvir, summarizing quantitative data, experimental protocols, and the underlying molecular mechanisms.

Core Structural Features and SAR Summary

The discovery of Ruzasvir was the culmination of extensive SAR studies aimed at improving the potency, pan-genotypic activity, and resistance profile of earlier NS5A inhibitors.[1][2] The core structure of Ruzasvir is characterized by a unique tetracyclic indole core, which maintains the essential imidazole-proline-valine motifs found in its predecessors.[3] Key SAR insights are summarized below:

-

Tetracyclic Indole Core: This central scaffold is crucial for the high-potency inhibition of NS5A. Modifications to this core have been explored to optimize antiviral activity and pharmacokinetic properties.

-

Imidazole-Proline-Valine Motifs: These motifs are critical for the interaction with the NS5A protein and are largely conserved among this class of inhibitors.

-

"Z" Group Substitutions: The substituent at the aminal carbon of the tetracyclic indole core, referred to as the "Z" group, has a significant impact on the inhibitor's activity against different HCV genotypes and resistance-associated substitutions (RASs). The replacement of the phenyl group with substituted thiophene or thiazole moieties was a key discovery that led to a "flatter" profile, meaning consistent potency across various genotypes and mutants.[3][4]

-

Fluorine Substitution: The introduction of a fluorine atom at the C-1 position of the tetracyclic indole core was found to significantly improve potency against key RASs, such as GT1a Y93H and GT2b.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro potency of Ruzasvir and key analogs against wild-type HCV genotypes and common resistance-associated substitutions. The data is presented as EC50 (50% effective concentration) or EC90 (90% effective concentration) values, which represent the concentration of the compound required to inhibit 50% or 90% of viral replication in cell-based replicon assays, respectively.

Table 1: In Vitro Potency of Ruzasvir (Compound 40) against Wild-Type HCV Genotypes [4]

| Genotype | EC90 (nM) |

| GT1a | 0.006 |

| GT1b | 0.003 |

| GT2a | 0.002 |

| GT2b | 0.002 |

| GT3a | 0.003 |

| GT4a | 0.002 |

| GT5a | 0.002 |

| GT6a | 0.002 |

Table 2: In Vitro Potency of Ruzasvir (Compound 40) against Key GT1a Resistance-Associated Substitutions [4]

| GT1a Variant | EC90 (nM) | Fold Change vs. Wild-Type |

| Wild-Type | 0.006 | 1 |

| L31V | 0.008 | 1.3 |

| Y93H | 0.012 | 2 |

Table 3: SAR of Thiophene and Thiazole Analogs ("Z" Group Modification) [4]

| Compound | "Z" Group | GT1a WT EC90 (nM) | GT1a Y93H EC90 (nM) | GT2b EC90 (nM) |

| 11 | 2-(5-cyclopropyl)thiophenyl | 0.008 | 0.080 | 0.120 |

| 40 (Ruzasvir) | 2-(5-cyclopropyl)thiazolyl | 0.006 | 0.012 | 0.002 |

Experimental Protocols

HCV Replicon Assay

This assay is the primary method for determining the in vitro antiviral activity of NS5A inhibitors.

Methodology:

-

Cell Culture: Huh-7 human hepatoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

-

Replicon RNA Transcription: Plasmids containing the HCV subgenomic replicon construct (encoding a selectable marker like neomycin phosphotransferase and a reporter gene like luciferase, downstream of the HCV IRES) are linearized and used as a template for in vitro transcription of replicon RNA.

-

Electroporation: Huh-7 cells are harvested, washed, and resuspended in a cuvette with the in vitro transcribed replicon RNA. Electroporation is performed to introduce the RNA into the cells.

-

Drug Treatment: Following electroporation, cells are seeded into 96-well plates. The test compounds (Ruzasvir analogs) are serially diluted and added to the cells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral replication.

-

Quantification of Replication:

-

Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

-

qRT-PCR: Alternatively, total cellular RNA is extracted, and quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is performed to quantify the levels of HCV RNA.

-

-

Data Analysis: The EC50 or EC90 values are calculated by plotting the percentage of inhibition of viral replication against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical Pharmacokinetic (PK) Study in Rats

This study assesses the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidates.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., a mixture of PEG400, Solutol HS 15, and citrate buffer). A single dose is administered orally (PO) via gavage and intravenously (IV) via the tail vein to different groups of rats.

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into tubes containing an anticoagulant.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Visualizations

HCV Replication and NS5A Inhibition Pathway

Caption: HCV replication cycle and the points of inhibition by Ruzasvir.

Experimental Workflow for HCV Replicon Assay

Caption: A streamlined workflow of the HCV replicon assay.

References

- 1. In Vitro Antiviral Profile of Ruzasvir, a Potent and Pangenotype Inhibitor of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Ruzasvir: A Pan-Genotypic NS5A Inhibitor - In-Depth Technical Validation of its Core Target Across Diverse HCV Genotypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of ruzasvir, a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). The document details the mechanism of action, in vitro efficacy, clinical trial data, and the molecular interactions of ruzasvir with its target across various HCV genotypes and against common resistance-associated substitutions (RASs).

Introduction: The Role of NS5A in the HCV Lifecycle

The Hepatitis C virus NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] It does not possess any known enzymatic activity but exerts its functions through complex interactions with other viral proteins and host cellular factors. NS5A is a key component of the HCV replication complex and is involved in the formation of the membranous web, the site of viral RNA synthesis. Furthermore, NS5A has been shown to modulate host cell signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, to create a favorable environment for viral propagation and to counteract host antiviral responses.[2][3][4] Given its central role in the viral lifecycle, NS5A has emerged as a prime target for direct-acting antiviral (DAA) therapies.

Ruzasvir: Mechanism of Action

Ruzasvir is a second-generation NS5A inhibitor that demonstrates potent and broad activity against all major HCV genotypes. Its mechanism of action involves binding to the N-terminal domain of NS5A, thereby inhibiting its essential functions in viral replication. While the precise molecular interactions are still under investigation, it is understood that ruzasvir binding interferes with the dimerization of NS5A and disrupts its interaction with other components of the replication complex, ultimately leading to the suppression of viral RNA synthesis.

In Vitro Efficacy of Ruzasvir

The pan-genotypic efficacy of ruzasvir has been extensively validated in vitro using HCV replicon assays. These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic or full-length HCV RNA molecules (replicons). The inhibitory activity of ruzasvir is quantified by measuring the reduction in replicon RNA levels, often through a reporter gene such as luciferase.

Potency Across Genotypes

The following table summarizes the 50% effective concentration (EC50) values of ruzasvir against wild-type HCV replicons from major genotypes.

| HCV Genotype | Replicon System | Ruzasvir EC50 (pM) |

| 1a | Subgenomic | 19 |

| 1b | Subgenomic | 4 |

| 2a | Subgenomic | 13 |

| 2b | Subgenomic | 14 |

| 3a | Subgenomic | 9 |

| 4a | Subgenomic | 7 |

| 5a | Subgenomic | 7 |

| 6a | Subgenomic | 13 |

Data compiled from publicly available research.

Activity Against Resistance-Associated Substitutions (RASs)

A critical aspect of NS5A inhibitor development is overcoming the challenge of resistance. Certain amino acid substitutions in the NS5A protein can reduce the binding affinity of inhibitors, leading to decreased efficacy. Ruzasvir has demonstrated potent activity against a wide range of common NS5A RASs.

| Genotype | NS5A Substitution | Ruzasvir EC50 (pM) | Fold Change vs. Wild-Type |

| 1a | M28T | 14 | 0.7 |

| Q30H | 12 | 0.6 | |

| Q30R | 20 | 1.1 | |

| L31M | 11 | 0.6 | |

| L31V | 13 | 0.7 | |

| Y93H | 16 | 0.8 | |

| Y93N | 34 | 1.8 | |

| 1b | L31V | 3 | 0.8 |

| Y93H | 5 | 1.3 |

Data compiled from publicly available research.

Clinical Validation Across Genotypes

The efficacy and safety of ruzasvir in combination with other direct-acting antivirals have been evaluated in several clinical trials, including the C-CREST and C-BREEZE studies. These trials have consistently demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12), across all major HCV genotypes.

C-CREST-1 and C-CREST-2 Trials

These Phase 2 trials evaluated an 8-week, three-drug regimen of grazoprevir (NS3/4A protease inhibitor), ruzasvir, and uprifosbuvir (NS5B polymerase inhibitor) in non-cirrhotic, treatment-naive patients with HCV genotypes 1, 2, or 3.[5]

| Genotype | Treatment Regimen | SVR12 Rate |

| 1a | Grazoprevir + Ruzasvir + Uprifosbuvir (8 weeks) | 93% (39/42) |

| 1b | Grazoprevir + Ruzasvir + Uprifosbuvir (8 weeks) | 98% (45/46) |

| 2 | Grazoprevir + Ruzasvir + Uprifosbuvir (8 weeks) | 86% (54/63) |

| 3 | Grazoprevir + Ruzasvir + Uprifosbuvir (8 weeks) | 95% (98/103) |

C-BREEZE 1 Trial

This Phase 2 study assessed a two-drug combination of ruzasvir (60 mg) and uprifosbuvir (450 mg) for 12 weeks in treatment-naive and experienced patients with or without cirrhosis across genotypes 1, 2, 3, 4, and 6.[6]

| Genotype | Treatment Regimen | SVR12 Rate |

| 1a | Ruzasvir + Uprifosbuvir (12 weeks) | 96% (52/54) |

| 1b | Ruzasvir + Uprifosbuvir (12 weeks) | 100% (15/15) |

| 2 | Ruzasvir + Uprifosbuvir (12 weeks) | 97% (28/29) |

| 3 | Ruzasvir + Uprifosbuvir (12 weeks) | 77% (30/39) |

| 4 | Ruzasvir + Uprifosbuvir (12 weeks) | 90% (18/20) |

| 6 | Ruzasvir + Uprifosbuvir (12 weeks) | 67% (2/3) |

A subsequent Phase 3 trial (C-BREEZE 2) evaluated a higher dose of ruzasvir (180 mg) in combination with uprifosbuvir, which showed improved efficacy in genotype 3-infected individuals.[7]

Experimental Protocols

HCV Replicon Luciferase Assay

This assay is a cornerstone for the in vitro evaluation of HCV inhibitors.

Cell Culture and Reagents:

-

Cell Line: Huh-7 cells stably harboring a subgenomic HCV replicon encoding a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1% penicillin-streptomycin, and a selective agent (e.g., G418 at 0.5 mg/mL) to maintain the replicon.

-

Assay Medium: Culture medium without the selective agent.

-

Ruzasvir: Stock solution prepared in dimethyl sulfoxide (DMSO).

-

Luciferase Assay Reagent: Commercially available kit (e.g., Promega Renilla Luciferase Assay System).

Protocol:

-

Cell Seeding: Seed the replicon-containing Huh-7 cells in 96-well or 384-well white, clear-bottom tissue culture plates at a density of 5,000-10,000 cells per well in assay medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Prepare serial dilutions of ruzasvir in assay medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity. Add the diluted compound to the cells. Include a vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Measurement:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add passive lysis buffer and incubate for 15-20 minutes at room temperature with gentle shaking.

-

Add the luciferase assay substrate to each well and immediately measure the luminescence using a plate luminometer.

-

-

Data Analysis: Calculate the EC50 value, the concentration of ruzasvir that inhibits luciferase activity by 50%, using a non-linear regression analysis of the dose-response curve.

In Vitro Resistance Selection

This method is used to identify amino acid substitutions in NS5A that confer resistance to ruzasvir.

Protocol:

-

Cell Plating: Plate HCV replicon-containing cells in 6-well or 10-cm dishes at a low density.

-

Drug Selection: Add ruzasvir to the culture medium at a concentration that is 5- to 10-fold higher than the EC50 value. Maintain a parallel culture without the inhibitor as a control.

-

Colony Formation: Replenish the medium with fresh ruzasvir every 3-4 days. After 3-4 weeks, resistant cell colonies should become visible.

-

Colony Isolation and Expansion: Isolate individual colonies using cloning cylinders and expand them in the presence of the selective concentration of ruzasvir.

-

Phenotypic Analysis: Determine the EC50 of ruzasvir against the resistant cell clones to confirm the resistance phenotype.

-

Genotypic Analysis:

-

Extract total RNA from the resistant cell clones.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A coding region.

-

Sequence the PCR product to identify amino acid substitutions compared to the wild-type replicon sequence.

-

Visualizing Molecular Interactions and Workflows

HCV Replication Complex and Ruzasvir's Point of Intervention

Caption: Ruzasvir targets the HCV NS5A protein, a key component of the viral replication complex.

Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for determining the in vitro efficacy of ruzasvir using a replicon assay.

NS5A Interaction with Host Cell Signaling Pathways

Caption: HCV NS5A modulates host cell signaling to promote survival and inhibit apoptosis.

Conclusion

The comprehensive in vitro and clinical data strongly validate the HCV NS5A protein as the core target of ruzasvir across all major HCV genotypes. Ruzasvir exhibits potent picomolar activity against wild-type viruses and maintains significant efficacy against common resistance-associated substitutions. The high SVR rates observed in clinical trials underscore its effectiveness as a key component of combination therapies for the treatment of chronic hepatitis C. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of antiviral drug development. The continued study of NS5A inhibitors like ruzasvir will undoubtedly contribute to the ongoing efforts to eradicate HCV infection worldwide.

References

- 1. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis C virus NS5A drives a PTEN-PI3K/Akt feedback loop to support cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of a fixed-dose combination regimen of grazoprevir, ruzasvir, and uprifosbuvir with or without ribavirin in participants with and without cirrhosis with chronic hepatitis C virus genotype 1, 2, or 3 infection (C-CREST-1 and C-CREST-2, part B): two randomised, phase 2, open-label trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "C-BREEZE 1: Efficacy and safety of ruzasvir 60 mg plus uprifosbuvir 45" by Eric Lawitz, F Poordad et al. [scholarlycommons.henryford.com]

- 7. Efficacy and safety of a two-drug direct-acting antiviral agent regimen ruzasvir 180 mg and uprifosbuvir 450 mg for 12 weeks in adults with chronic hepatitis C virus genotype 1, 2, 3, 4, 5 or 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Ruzasvir Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Ruzasvir, a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). The information presented herein is intended to support research, development, and formulation activities involving this antiviral compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.

Introduction

Ruzasvir (formerly MK-8408) is a second-generation NS5A inhibitor that has demonstrated significant antiviral activity against a broad range of HCV genotypes and common resistance-associated substitutions.[1] Its complex molecular structure, featuring a unique tetracyclic indole core, contributes to its favorable pharmacokinetic profile and high barrier to resistance.[1] A thorough understanding of its physicochemical properties is paramount for the development of stable, bioavailable, and effective pharmaceutical dosage forms. This guide details key characteristics of Ruzasvir powder, including its identity, solubility, stability, and solid-state properties.

General Properties of Ruzasvir

A summary of the fundamental properties of Ruzasvir is provided below.

| Property | Value |

| Chemical Name | methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][2][3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

| Molecular Formula | C₄₉H₅₅FN₁₀O₇S |

| Molecular Weight | 947.1 g/mol |

| CAS Number | 1613081-64-3 |

| Appearance | Off-white to yellow powder (typical) |

| Storage Conditions | Store at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage. |

Physicochemical Data

The following tables summarize the key physicochemical parameters of Ruzasvir powder.

Table 3.1: Solubility Data

| Solvent | Solubility | Method Reference |

| Water | 0.00425 mg/mL | Predicted (ALOGPS) |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Experimental |

Table 3.2: Partition and Ionization Data

| Parameter | Value | Method Reference |

| logP | 5.46 | Predicted (ALOGPS) |

| logP | 5.98 | Predicted (Chemaxon) |

| logS | -5.4 | Predicted (ALOGPS) |

| pKa (Strongest Acidic) | 11.07 | Predicted (Chemaxon) |

| pKa (Strongest Basic) | 6.04 | Predicted (Chemaxon) |

| Polar Surface Area | 201.69 Ų | Predicted (Chemaxon) |

| Hydrogen Bond Donors | 4 | Predicted (Chemaxon) |

| Hydrogen Bond Acceptors | 8 | Predicted (Chemaxon) |

Experimental Protocols

This section provides detailed methodologies for the characterization of Ruzasvir powder. Where specific published methods for Ruzasvir are not available, generalized protocols based on standard pharmaceutical industry practices are described.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A representative HPLC method for the determination of Ruzasvir purity and for use in further experiments such as solubility and stability studies is described below. This method is based on information from published pharmacokinetic analyses.[4]

-

Instrumentation: Agilent 1200 series HPLC or equivalent with a Diode Array Detector (DAD) and a single quadrupole Mass Spectrometer (MSD).[2]

-

Column: Waters X-Bridge Shield RP18, 50 mm x 2.1 mm, 5 µm particle size.[2]

-

Mobile Phase A: 0.2% Ammonium Hydroxide in Water.[4]

-

Mobile Phase B: 0.2% Ammonium Hydroxide in Acetonitrile.[4]

-

Gradient Program:

-

0 - 0.8 min: 35% B

-

0.81 - 2.0 min: 60% B

-

2.01 - 3.0 min: 85% B

-

3.1 - 4.5 min: 35% B

-

-

Flow Rate: 0.7 mL/min.[4]

-

Column Temperature: Ambient.

-

Injection Volume: 10 µL.

-

Detection: UV at an appropriate wavelength (e.g., 260 nm or based on UV scan) and/or MS detection.

-

Sample Preparation: Accurately weigh and dissolve Ruzasvir powder in a suitable solvent (e.g., DMSO or a mixture of mobile phases) to a known concentration.

Aqueous Solubility Determination (Shake-Flask Method)

This is a generalized protocol for determining the equilibrium aqueous solubility of Ruzasvir.

-

Apparatus: Temperature-controlled orbital shaker, centrifuge, analytical balance, HPLC-UV system.

-

Procedure:

-

Prepare buffer solutions at various pH values (e.g., 1.2, 4.5, and 6.8) to mimic physiological conditions.

-

Add an excess amount of Ruzasvir powder to a known volume of each buffer solution in a sealed container.

-

Place the containers in an orbital shaker set at a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm).

-

At predetermined time intervals (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.

-

Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm) to separate the undissolved solid.

-

Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC method.

-

Analyze the diluted samples by HPLC-UV to determine the concentration of dissolved Ruzasvir.

-

Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

Stability-Indicating Method and Forced Degradation Studies

This generalized protocol describes how to assess the stability of Ruzasvir under various stress conditions.

-

Objective: To develop a stability-indicating analytical method and to identify potential degradation products.

-

Methodology: A validated HPLC method, as described in section 4.1, capable of separating the intact drug from its degradation products should be used.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Reflux Ruzasvir solution in 0.1 N HCl at 80 °C for a specified period.

-

Base Hydrolysis: Reflux Ruzasvir solution in 0.1 N NaOH at 80 °C for a specified period.

-

Oxidative Degradation: Treat Ruzasvir solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose solid Ruzasvir powder to dry heat (e.g., 105 °C) in an oven.

-

Photostability: Expose Ruzasvir powder and solution to UV and visible light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples by the stability-indicating HPLC method. Peak purity analysis of the Ruzasvir peak should be performed to ensure it is free from co-eluting degradants.

Solid-State Characterization

This is a generalized protocol for analyzing the crystalline nature of Ruzasvir powder.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper anode (Cu Kα radiation).

-

Sample Preparation: A thin layer of Ruzasvir powder is gently packed into a sample holder.

-

Analysis Parameters:

-

Voltage and Current: e.g., 40 kV and 40 mA.

-

Scan Range (2θ): e.g., 2° to 40°.

-

Step Size: e.g., 0.02°.

-

Scan Speed: e.g., 1°/min.

-

-

Data Analysis: The resulting diffractogram is analyzed for the presence of sharp peaks, indicative of crystalline material, or a broad halo, suggesting an amorphous nature.

This generalized protocol is for determining the thermal properties of Ruzasvir, such as its melting point and purity.

-

Instrumentation: A calibrated DSC instrument.

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of Ruzasvir powder into an aluminum pan and hermetically seal it.

-

Analysis Parameters:

-

Heating Rate: e.g., 10 °C/min.

-

Temperature Range: e.g., 25 °C to 300 °C.

-

Atmosphere: Inert nitrogen purge at a constant flow rate.

-

-

Data Analysis: The DSC thermogram is analyzed for endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

This generalized protocol is used to evaluate the thermal stability and solvent/water content of Ruzasvir powder.

-

Instrumentation: A calibrated TGA instrument.

-

Sample Preparation: Accurately weigh a sample (5-10 mg) of Ruzasvir powder into a tared TGA pan.

-

Analysis Parameters:

-

Heating Rate: e.g., 10 °C/min.

-

Temperature Range: e.g., 25 °C to 500 °C.

-

Atmosphere: Inert nitrogen purge.

-

-

Data Analysis: The TGA curve shows weight loss as a function of temperature, indicating decomposition or the loss of volatiles.

Mandatory Visualizations

Mechanism of Action: Inhibition of HCV NS5A

Ruzasvir targets the HCV NS5A protein, which is a critical component of the viral replication complex. By binding to NS5A, Ruzasvir disrupts its function, thereby inhibiting viral RNA replication and virion assembly.

Caption: Ruzasvir inhibits HCV replication by targeting the NS5A protein.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a new chemical entity like Ruzasvir powder.

Caption: A logical workflow for the physicochemical characterization of Ruzasvir.

References

Methodological & Application

Application Notes and Protocols: Cell-based HCV Replicon Assay for Evaluating Ruzasvir

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C Virus (HCV) is a significant global health issue, causing chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The discovery of direct-acting antiviral agents (DAAs) has revolutionized HCV treatment.[2] These agents target key viral proteins essential for replication, such as the NS3/4A protease, the NS5B RNA-dependent RNA polymerase, and the NS5A phosphoprotein.[2]

The HCV Nonstructural Protein 5A (NS5A) is a multifunctional phosphoprotein crucial for both viral RNA replication and the assembly of new virus particles.[3][4] It plays a central role in the formation of the membranous web, the site of viral replication.[3] This makes NS5A a highly attractive target for antiviral therapy.

Ruzasvir (formerly MK-8408) is a potent, pangenotype NS5A inhibitor.[1][2] It has demonstrated powerful antiviral activity against all major HCV genotypes in preclinical studies.[1][2] The cell-based HCV replicon assay is an indispensable tool for evaluating the in vitro potency of compounds like Ruzasvir.[5] This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (a replicon) capable of autonomous replication, allowing for the direct measurement of viral replication inhibition by antiviral compounds.[6][7]

Principle of the HCV Replicon Assay

The HCV replicon system is the cornerstone for screening and characterizing HCV inhibitors.[5][8] These systems are typically based on human hepatoma cell lines (Huh-7) that are permissive for HCV replication.[6] Subgenomic replicons, which contain the HCV nonstructural proteins (NS3 to NS5B) necessary for RNA replication but lack the structural proteins, are introduced into these cells.[7]

To facilitate the quantification of viral replication, these replicons are often engineered to express a reporter gene, such as firefly luciferase, or a selectable marker, like the neomycin phosphotransferase gene (neo), which confers resistance to the antibiotic G418.[5][6][7] When an antiviral compound like Ruzasvir inhibits HCV replication, the expression of the reporter protein decreases, which can be easily and accurately quantified. This allows for the determination of the compound's potency, typically expressed as the 50% effective concentration (EC50).[5][9]

Mechanism of Action of Ruzasvir

Ruzasvir targets the HCV NS5A protein.[1] The precise mechanism of NS5A inhibitors is complex, but they are known to act at two key stages of the HCV lifecycle: RNA replication and virion assembly.[3][4] By binding to NS5A, Ruzasvir is thought to prevent the proper function of the replication complex and disrupt the formation of the membranous web, which is essential for synthesizing new viral RNA.[3] This inhibition of NS5A function leads to a potent suppression of HCV replication.[10]

Caption: Ruzasvir inhibits HCV replication by targeting the NS5A protein.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity profile of Ruzasvir against various HCV genotypes using cell-based replicon assays.

Table 1: Pangenotype Antiviral Activity of Ruzasvir in HCV Replicon Cells

| HCV Genotype | Replicon Cell Line | EC50 (pM) |

|---|---|---|

| 1a | Huh-7 | 4 |

| 1b | Huh-7 | 2 |

| 2a | Huh-7.5 | 2 |

| 3a | Huh-7 | 1 |

| 4a | Huh-7 | 1 |

| 5a | Huh-7 | 2 |

| 6a | Huh-7 | 2 |

| 7a | Huh-7.5 | 3 |

Data sourced from Asante-Appiah et al., 2018.[1][2]

Table 2: Activity of Ruzasvir Against Common NS5A Resistance-Associated Substitutions (RASs) in Genotype 1a

| NS5A Substitution | EC50 (pM) | Fold Change vs. Wild-Type |

|---|---|---|

| Wild-Type | 4 | 1.0 |

| M28T | 12 | 3.0 |

| Q30H | 13 | 3.3 |

| Q30R | 15 | 3.8 |

| L31V | 12 | 3.0 |

| Y93H | 18 | 4.5 |

| Y93N | 10 | 2.5 |

Data represents typical values observed in transient replicon assays.[2]

Table 3: Cytotoxicity Profile of Ruzasvir

| Cell Line | Assay Method | CC50 (µM) |

|---|---|---|

| Huh-7 | Cellular ATP content | > 10 |

| HepG2 | Cellular ATP content | > 10 |

| MT-4 | Cellular ATP content | > 10 |

CC50 (50% cytotoxic concentration) values indicate a lack of significant cytotoxicity.[1]

Detailed Experimental Protocols

This section provides a detailed methodology for determining the antiviral potency of Ruzasvir using an HCV subgenomic replicon assay with a luciferase reporter.

Caption: Experimental workflow for the cell-based HCV replicon assay.

Materials and Reagents

-

Cells: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a firefly luciferase reporter gene.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 0.5 mg/mL G418 for selection.

-

Compound: Ruzasvir, dissolved in DMSO to create a 10 mM stock solution.

-

Plates: White, opaque 96-well cell culture plates for luciferase measurement. Clear 96-well plates for cytotoxicity assay.

-

Reagents:

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Luciferase Assay System (e.g., Promega Bright-Glo™)

-

Cytotoxicity Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

DMSO (cell culture grade)

-

Cell Culture and Maintenance

-

Culture the Huh-7 replicon cells in T-75 flasks with complete DMEM supplemented with G418 to maintain the replicon.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent.

HCV Replicon Assay Procedure

-

Cell Plating:

-

Harvest the Huh-7 replicon cells using Trypsin-EDTA and neutralize with culture medium.

-

Centrifuge the cells, resuspend in fresh medium (without G418 for the assay), and perform a cell count.

-

Dilute the cells to a final concentration of 1 x 10^5 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

-

Incubate the plates for 24 hours at 37°C to allow cells to attach.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the Ruzasvir stock solution in culture medium. A typical starting concentration is 1 nM, followed by 10-fold or 3-fold dilutions. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Include "cells only" (no compound) wells as a negative control (0% inhibition) and wells with a known potent inhibitor as a positive control.

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted Ruzasvir or controls to the appropriate wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Measurement of HCV Replication (Luciferase Assay)

-

After the 72-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for 20-30 minutes.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase reagent to each well.

-

Mix gently by orbital shaking for 5-10 minutes to ensure complete cell lysis.

-

Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the level of HCV replicon RNA.

Measurement of Cytotoxicity

-

A parallel plate should be set up under identical conditions to assess cytotoxicity.

-

After the 72-hour incubation, perform a cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.

-

This assay measures cellular ATP levels, which correlate with the number of viable cells. Measure the luminescence on a luminometer.

Data Analysis

-

Calculate Percent Inhibition:

-

Normalize the raw luminescence data. The "cells only" control represents 0% inhibition, and background (wells with no cells) represents 100% inhibition.

-

Percent Inhibition = 100 * [1 - (Signal_Compound - Signal_Background) / (Signal_Control - Signal_Background)]

-

-

Determine EC50:

-

Plot the percent inhibition against the logarithm of the Ruzasvir concentration.

-

Fit the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the EC50 value. The EC50 is the concentration of Ruzasvir that inhibits HCV replication by 50%.

-

-

Determine CC50:

-

Using the data from the cytotoxicity assay, calculate the percent cell viability relative to the "cells only" control.

-

Plot the percent viability against the logarithm of the Ruzasvir concentration and use a dose-response curve fit to determine the CC50 value (the concentration that reduces cell viability by 50%).

-

-

Calculate Selectivity Index (SI):

-

The SI is a measure of the compound's therapeutic window.

-

SI = CC50 / EC50. A higher SI value indicates a more favorable safety profile.

-

Conclusion

The cell-based HCV replicon assay is a robust, reliable, and highly sensitive method for evaluating the antiviral activity of NS5A inhibitors like Ruzasvir.[5] The protocol described provides a clear framework for determining compound potency (EC50) and cytotoxicity (CC50) in a high-throughput format.[11] The picomolar potency of Ruzasvir across all major HCV genotypes and its activity against common resistance-associated variants highlight its potential as a key component in HCV treatment regimens.[1][2] This assay is fundamental for the discovery and development of new DAAs, aiding researchers in characterizing compound profiles and selecting candidates for further clinical investigation.

References

- 1. In Vitro Antiviral Profile of Ruzasvir, a Potent and Pangenotype Inhibitor of Hepatitis C Virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Profile of Ruzasvir, a Potent and Pangenotype Inhibitor of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hcvguidelines.org [hcvguidelines.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Generating Ruzasvir-Resistant HCV Mutants in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction